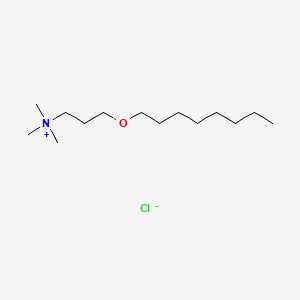
Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride is a chemical compound with significant applications in various fields. It is known for its role in the synthesis of pharmaceuticals and as an intermediate in organic chemistry. This compound is characterized by its unique structure, which includes a butyric acid backbone with amino, methyl, and phenyl substituents, and is stabilized as a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride can be achieved through several methods. One common approach involves the condensation of benzyl cyanide with acetone, followed by hydrogenation and hydrolysis to yield the desired product. The reaction typically requires a catalyst such as palladium on carbon and is conducted under hydrogen gas at elevated pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors, leading to its effects on the central nervous system. The compound may also influence other signaling pathways, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenibut (β-Phenyl-γ-aminobutyric acid): Similar in structure but lacks the methyl group.
Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid): Contains a chlorine substituent instead of a methyl group.
Gabapentin (1-(aminomethyl)cyclohexaneacetic acid): Structurally different but shares similar pharmacological properties.
Uniqueness
Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and phenyl groups allows for unique interactions with biological targets, making it a valuable compound in research and pharmaceutical development .
Propriétés
Numéro CAS |
66859-46-9 |
|---|---|
Formule moléculaire |
C11H16ClNO2 |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
(3-carboxy-2-methyl-3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(7-12)10(11(13)14)9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H |
Clé InChI |
GZZBJKKTDTUEKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C[NH3+])C(C1=CC=CC=C1)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)




![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)



![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)


